molecular formula C25H27ClF4N2O4S B2924522 GX-201

GX-201

Cat. No.: B2924522
M. Wt: 563.0 g/mol
InChI Key: KYBPOTYVFWNSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

GX-201, also known as “4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide”, is a selective inhibitor of the NaV1.7 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is thereby involved in neuronal excitability .

Mode of Action

This compound interacts with the NaV1.7 sodium channel and inhibits its function . The compound has an IC50 of less than 3.2 nM for hNaV1.7, indicating a strong affinity for this channel . By blocking these channels, this compound prevents sodium ions from entering the neuron, thus inhibiting the generation and conduction of action potentials .

Biochemical Pathways

The NaV1.7 channel is involved in the propagation of action potentials in neurons. By selectively blocking these channels, this compound can affect the excitability of neurons and thus influence various biochemical pathways related to pain perception and signal transduction .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by a relatively long half-life in mice

Result of Action

The primary result of this compound’s action is the production of analgesia, or pain relief . It achieves this by inhibiting nociceptive responses induced by substances such as formalin and by reducing inflammatory pain caused by agents like complete Freund’s adjuvant (CFA) . The analgesic effect of this compound is observed at a free plasma concentration about three times the IC50 for high-affinity channel block .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GX-201 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GX-201 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Preclinical Studies and Analgesic Activity

Analgesic and Antinociceptive Effects:

  • GX-201 has demonstrated robust analgesic and antinociceptive activity in preclinical mouse models .
  • Studies have shown that this compound and GX-585 (another acyl sulfonamide inhibitor) can reverse the effects of prolonged exposure to pain when administered through repeat dosing .
  • In capsaicin-induced secondary mechanical allodynia, mechanical withdrawal thresholds were measured on the hindpaw before and after capsaicin injection, with this compound showing potential for pain relief .

Pharmacokinetics and Dosing:

  • This compound is typically formulated as a suspension in 0.5% methylcellulose/0.2% Tween 80 and administered via oral gavage .
  • Behavioral testing is often conducted 1 hour post-dosing, corresponding to the Tmax (time at which maximum concentration is observed) in pharmacokinetic analyses .
  • Plasma concentrations of this compound are determined using liquid chromatography-tandem mass spectrometry .

Challenges and Future Directions

Clinical Trial Setbacks: Despite promising preclinical results, clinical trials involving early NaV1.7 inhibitors have shown limited analgesic benefits, leading to questions about the definitive role of NaV1.7 in pain perception .
Alternative Hypotheses: Some researchers suggest alternative explanations for the insensitivity to pain observed in individuals with NaV1.7 loss-of-function mutations, highlighting the complexity of pain mechanisms .
Prolonged Inhibition: Repeated dosing of this compound and GX-585 has been shown to increase analgesic efficacy, suggesting that prolonged inhibition is essential for desensitization .

Table: Summary of this compound Applications and Effects

ApplicationDescriptionObserved Effect
Analgesia Used in preclinical studies to assess pain reliefDemonstrates significant analgesic and antinociceptive activity in mouse models .
Inhibition of NaV1.7 Channels Selective targeting of NaV1.7 channelsReduces neuronal excitability by decreasing TTX-sensitive Nav channels in sensory neurons .
Pharmacokinetic Studies Used to determine optimal dosing and timingTmax is observed 1 hour post-dosing; plasma concentrations measured via LC-MS/MS .
Repeat Dosing Assessing long-term effects and efficacy with repeated administrationIncreased analgesic efficacy observed, suggesting prolonged inhibition is essential for desensitization .
Pain Management Potential to replace or reduce dependence on opioid treatmentsCould offer a safer alternative to opioids for chronic pain management, pending further clinical validation .

Comparison with Similar Compounds

Similar Compounds

    GX-585: Another selective inhibitor of NaV1.7 with similar properties.

    Tetrodotoxin: A potent sodium channel blocker but with less selectivity.

    Lidocaine: A commonly used local anesthetic that also blocks sodium channels but is less selective.

Uniqueness of GX-201

This compound is unique due to its high selectivity for NaV1.7 and its prolonged residency time on the channel. This makes it a promising candidate for the development of new pain management therapies with fewer side effects compared to less selective sodium channel blockers.

Biological Activity

GX-201 is a novel compound primarily recognized for its role as a selective blocker of the voltage-gated sodium channel Nav1.7. This channel is crucial in pain signaling pathways, making this compound a potential therapeutic agent for managing chronic pain conditions. The compound has garnered attention due to its high potency and selectivity, which may offer advantages over existing analgesics.

This compound exhibits a potent inhibitory effect on Nav1.7, with an IC50 value of 3.2 nM, indicating its strong affinity for this target compared to other sodium channels such as Nav1.1, Nav1.2, and Nav1.6, where it shows approximately tenfold selectivity . This selectivity is significant as it minimizes off-target effects, potentially reducing side effects associated with broader sodium channel blockers.

Pharmacokinetics

Chronic dosing of this compound has been shown to enhance its potency by approximately tenfold, allowing for sustained analgesic effects even after the compound has been cleared from the plasma . This prolonged residency time on the Nav1.7 channel suggests that this compound may provide long-lasting relief from neuropathic pain, particularly in models of diabetic neuropathy .

Preclinical Studies

In preclinical mouse models, this compound effectively suppressed neuropathic pain associated with diabetes. Behavioral tests indicated that the compound significantly reduced pain responses in treated mice compared to controls, underscoring its potential as an analgesic agent .

Summary of Biological Activity and Pharmacokinetics

Parameter This compound
Target Nav1.7
IC50 3.2 nM
Selectivity 10x over Nav1.1, Nav1.2, Nav1.6
Chronic Dosing Effect Increases potency ~10-fold
Therapeutic Area Neuropathic pain

Preclinical Efficacy Data

Study Type Findings
Diabetic Neuropathy Model Significant reduction in pain responses
Behavioral Testing Analgesic effects observed

Case Study 1: Efficacy in Diabetic Neuropathy

In a controlled study involving diabetic mice, this compound was administered over a four-week period. The results demonstrated a marked decrease in pain sensitivity and improved overall mobility compared to baseline measurements. This study highlights the potential of this compound in treating chronic pain conditions associated with diabetes.

Case Study 2: Selectivity and Safety Profile

A comparative analysis involving other sodium channel blockers revealed that this compound's selectivity for Nav1.7 significantly reduced adverse effects commonly seen with non-selective sodium channel inhibitors. Mice treated with this compound exhibited fewer behavioral changes indicative of discomfort or distress compared to those treated with broader-spectrum agents.

Research Findings

Recent research emphasizes the importance of Nav1.7 in pain signaling and the therapeutic potential of selective blockers like this compound. Studies have shown that inhibiting this channel can lead to substantial reductions in pain perception without compromising motor function or causing sedation .

Moreover, ongoing investigations into the molecular dynamics of this compound binding to Nav1.7 are expected to provide deeper insights into its mechanism and further validate its therapeutic applications.

Properties

IUPAC Name

4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClF4N2O4S/c1-37(34,35)31-24(33)20-11-19(16-2-3-16)23(12-22(20)27)36-14-15-6-8-32(9-7-15)13-17-10-18(25(28,29)30)4-5-21(17)26/h4-5,10-12,15-16H,2-3,6-9,13-14H2,1H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBPOTYVFWNSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3CCN(CC3)CC4=C(C=CC(=C4)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClF4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.